REACTION_SMILES
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[CH2:22]1[O:23][CH2:24][CH2:25][O:26][CH2:27]1.[CH3:3][O:4][C:5]([CH:6]([NH:7][C:8]([CH2:9][c:10]1[cH:11][c:12]([F:17])[cH:13][c:14]([F:16])[cH:15]1)=[O:18])[CH3:19])=[O:20].[Li+:1].[OH-:2].[OH2:21]>>[O:4]=[C:5]([CH:6]([NH:7][C:8]([CH2:9][c:10]1[cH:11][c:12]([F:17])[cH:13][c:14]([F:16])[cH:15]1)=[O:18])[CH3:19])[OH:20]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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COC(=O)C(C)NC(=O)Cc1cc(F)cc(F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)NC(=O)Cc1cc(F)cc(F)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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CC(NC(=O)Cc1cc(F)cc(F)c1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:22]1[O:23][CH2:24][CH2:25][O:26][CH2:27]1.[CH3:3][O:4][C:5]([CH:6]([NH:7][C:8]([CH2:9][c:10]1[cH:11][c:12]([F:17])[cH:13][c:14]([F:16])[cH:15]1)=[O:18])[CH3:19])=[O:20].[Li+:1].[OH-:2].[OH2:21]>>[O:4]=[C:5]([CH:6]([NH:7][C:8]([CH2:9][c:10]1[cH:11][c:12]([F:17])[cH:13][c:14]([F:16])[cH:15]1)=[O:18])[CH3:19])[OH:20]
|
Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
COC(=O)C(C)NC(=O)Cc1cc(F)cc(F)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C(C)NC(=O)Cc1cc(F)cc(F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NC(=O)Cc1cc(F)cc(F)c1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |